molecular formula C16H22N4 B1600540 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- CAS No. 136768-57-5

1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-

Cat. No. B1600540
M. Wt: 270.37 g/mol
InChI Key: NJAHJMGPPKJUTO-UHFFFAOYSA-N
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Description

“1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(2-pyridinylmethyl)-” is a chemical compound with the molecular formula C4H10N2 . It is used to enhance the adsorption of carbon dioxide and acts as a ligand to form coordination complexes .

Scientific Research Applications

Catalytic Activity and Enzyme Modeling

1,2-Ethanediamine derivatives have been explored in the context of their catalytic activities, particularly as models for enzyme functions. For example, iron(III) complexes with related ligands have been studied as functional models for catechol 1,2-dioxygenases, which are enzymes involved in the intradiol cleavage of catechols. These studies shed light on the role of ligand stereoelectronic properties in mimicking enzyme activities, providing insights into the importance of ligand design for enzyme modeling and catalysis (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Supramolecular Chemistry

The compound has also been utilized in the synthesis of chiral C(2)-symmetric bisferrocenyldiamines, which are significant in supramolecular chemistry. These compounds have been used to prepare complexes that exhibit catalytic activity, demonstrating the utility of 1,2-ethanediamine derivatives in constructing supramolecular architectures with specific functional properties (Song et al., 1999).

Ligand Synthesis and Coordination Chemistry

The synthesis and characterization of stable dications derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde have been reported, illustrating the use of 1,2-ethanediamine derivatives in preparing novel ligands for coordination chemistry. These studies contribute to our understanding of ligand systems and their complexation with metals, which is fundamental in the development of new materials and catalytic systems (Keypour et al., 2009).

Polymerization and Material Science

1,2-Ethanediamine derivatives have been employed in the field of polymer science, particularly in the atom transfer radical polymerization of N,N-dimethylacrylamide. This process is catalyzed by copper chloride complexed with related ligands, leading to polymers with controlled molecular weights and low polydispersity. Such studies are crucial for the advancement of polymer chemistry, enabling the design and synthesis of polymers with tailored properties for various applications (Ding, Radosz, & Shen, 2004).

Biochemical and Medicinal Applications

While the original request asked to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds based on 1,2-ethanediamine structures have been investigated for their biochemical properties and potential medicinal applications. For instance, research into the synthesis, basicity, structural characterization, and biochemical properties of [(3-hydroxy-4-pyron-2-yl)methyl]amine derivatives, which are structurally related to 1,2-ethanediamine, has shown antineoplastic features. These studies highlight the potential biomedical applications of these compounds, including their roles in altering chromatin structure and binding genomic DNA with proteins (Amatori et al., 2012).

properties

IUPAC Name

N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-19(13-15-7-3-5-9-17-15)11-12-20(2)14-16-8-4-6-10-18-16/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAHJMGPPKJUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)CC1=CC=CC=N1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452268
Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-

CAS RN

136768-57-5
Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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